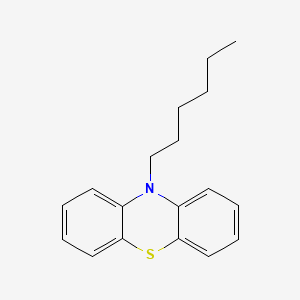
10-己基吩噻嗪
描述
10-Hexylphenothiazine is a chemical compound with the molecular formula C18H21NS and a molecular weight of 283.43 . It appears as a light orange to yellow to green clear liquid .
Synthesis Analysis
The synthesis of 10-Hexylphenothiazine can be achieved from Phenothiazine and 1-Bromohexane .
Molecular Structure Analysis
The molecular structure of 10-Hexylphenothiazine has been studied using density functional theory . The different π spacer (thiophene and cyanovinyl) groups were substituted in the third and seventh position of N-hexylphenothiazine .
Physical And Chemical Properties Analysis
10-Hexylphenothiazine is a liquid at 20°C . It has a flash point of 201°C and a specific gravity of 1.10 . The refractive index is 1.62, and it has a maximum absorption wavelength of 311 (CH2Cl2) nm .
科学研究应用
Electron Donor and Hole-Transporting Materials
10-Hexylphenothiazine has been noted for its efficiency as an electron donor and hole-transporting material in polymers and organic molecules. This property is crucial for photoinduced charge separation, which is a fundamental process in various optoelectronic devices .
Organic Photovoltaic Devices
Due to its optoelectronic properties, 10-Hexylphenothiazine is of particular interest in the development of organic photovoltaic devices. These devices convert solar energy into electrical energy, and the compound’s ability to facilitate charge separation enhances their performance .
Optically Emitting Materials
The compound is also applicable in optically emitting materials, which are used in a range of technologies including display technologies and lighting. Its photophysical properties make it suitable for these applications .
Laser Applications
There is ongoing research into the use of 10-Hexylphenothiazine in laser applications. The compound’s properties may allow it to be used in the development of new types of lasers or improve the efficiency of existing ones .
Fluorescent Dyes
10-Hexylphenothiazine serves as a precursor in the synthesis of fluorescent dyes. These dyes have a wide range of applications, including biological imaging and as markers in various types of assays .
作用机制
Target of Action
10-Hexylphenothiazine is a derivative of phenothiazine . Phenothiazine and its derivatives are known to interact with various targets, including central dopamine (D2), serotonin, histamine, the muscarinic M1, and peripheral alpha 1 and alpha 2 receptors . .
Mode of Action
It’s known that phenothiazine derivatives can antagonize various receptors, leading to different physiological effects . The specific interactions of 10-Hexylphenothiazine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Phenothiazine and its derivatives are known to influence various biochemical pathways due to their interaction with multiple receptors
Result of Action
It’s known that phenothiazine derivatives can have various effects at the molecular and cellular level due to their interaction with multiple receptors
安全和危害
属性
IUPAC Name |
10-hexylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-2-3-4-9-14-19-15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19/h5-8,10-13H,2-4,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJVOTTZESKWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597007 | |
| Record name | 10-Hexyl-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hexylphenothiazine | |
CAS RN |
73025-93-1 | |
| Record name | 10-Hexyl-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73025-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hexyl-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Hexylphenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 10-hexylphenothiazine?
A1: 10-Hexylphenothiazine consists of a tricyclic phenothiazine core with a six-carbon alkyl chain (hexyl group) attached to the nitrogen atom at the 10-position. This structure allows for good solubility in common organic solvents and contributes to the formation of amorphous films, crucial for device fabrication. [, , ]
Q2: What is the significance of 10-hexylphenothiazine in the development of organic semiconductors?
A2: 10-Hexylphenothiazine exhibits valuable properties for organic semiconductors. It acts as a strong electron donor, facilitating charge transport within the material. Its incorporation into conjugated polymers can influence energy levels, absorption and emission spectra, and ultimately the performance of devices like OLEDs and OPVs. [, , , ]
Q3: How does the incorporation of 10-hexylphenothiazine affect the optical properties of conjugated polymers?
A3: Studies have shown that the presence of 10-hexylphenothiazine units in copolymers can significantly impact their optical characteristics. For instance, it can lead to a redshift in both absorption and emission spectra, pushing the emission towards longer wavelengths. This is evident in studies where incorporating a 10-hexylphenothiazine-containing comonomer into a polyfluorene backbone resulted in a shift from blue to red emission. [, ]
Q4: What role does 10-hexylphenothiazine play in the performance of organic photovoltaic cells (OPVs)?
A4: 10-Hexylphenothiazine derivatives are being explored as electron-donating materials in bulk heterojunction OPV devices. Their role is to absorb light and facilitate the transfer of electrons to an acceptor material, generating electricity. The efficiency of this process is influenced by factors like the energy levels of the polymer and the morphology of the blend with the acceptor. [, ]
Q5: Are there any challenges associated with using 10-hexylphenothiazine in organic electronic devices?
A5: While 10-hexylphenothiazine offers several advantages, challenges remain. One concern is the potential for photo-oxidation, where exposure to light and oxygen can degrade the material and reduce device lifespan. Researchers are actively exploring strategies to improve the stability of these materials, including structural modifications and the use of protective layers in device fabrication. []
Q6: How does the structure of 10-hexylphenothiazine relate to its function in organic electronic materials?
A6: The structure-property relationship is crucial in understanding the behavior of 10-hexylphenothiazine. The electron-rich phenothiazine core, coupled with the alkyl chain for solubility, makes it an excellent building block for conjugated polymers. By modifying the substituents on the phenothiazine core or incorporating it into different polymer architectures, researchers can fine-tune the material's electronic and optical properties for specific applications. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





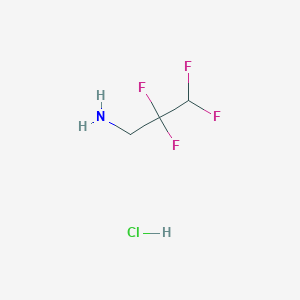
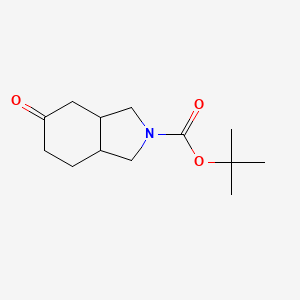
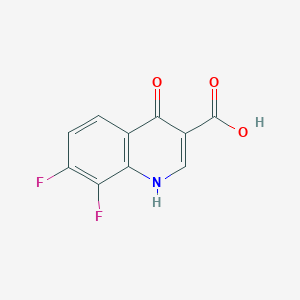

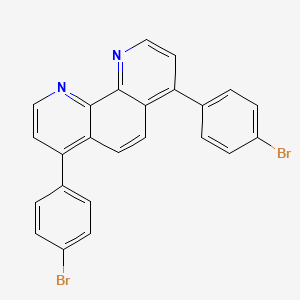
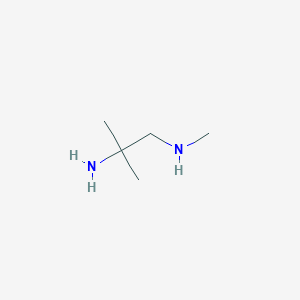
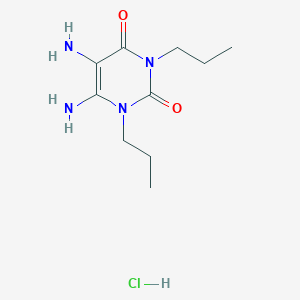
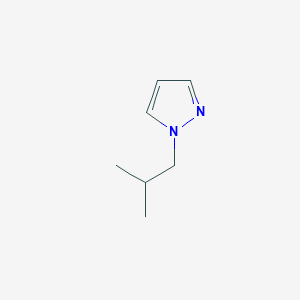



![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)